molecular formula C19H16F3NO B2669050 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 1020252-08-7

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B2669050
CAS No.: 1020252-08-7
M. Wt: 331.338
InChI Key: NQSXKROUNCILHA-UHFFFAOYSA-N
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Description

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications ranging from drug discovery to materials synthesis. It has a molecular formula of C19H16F3NO .

Scientific Research Applications

Catalytic Activity and Synthesis Applications

Synthesis of Nitrogen-containing Heterocycles

A study by Zeng et al. (2009) discusses the synthesis of a stable spirocyclic (alkyl)(amino)carbene derived from a fragrance precursor, trivertal. This carbene demonstrated efficiency as a ligand for transition metal-based catalysts, particularly in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines. This process facilitated the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles, illustrating the compound's utility in organic synthesis (Zeng et al., 2009).

Corrosion Inhibition

Research by Verma et al. (2015) on 2-amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile derivatives (ANDT) demonstrated their effectiveness as corrosion inhibitors for mild steel in 1 M HCl. These compounds, including related structures, were found to exhibit maximum inhibition efficiency, providing a protective film on the mild steel surface. This study highlights the potential of such compounds in industrial applications to prevent corrosion (Verma et al., 2015).

Photostability and Photophysical Properties

Synthesis and Photophysical Characterization

A study by Raju et al. (2016) synthesized a series of benzo[a]phenoxazinium chlorides with variations at the 5- and 9-amino positions, including structures similar to the compound of interest. These compounds were characterized for their photostability and photophysical properties in various media, including dry ethanol, aqueous solutions, and model biological membranes. The study provides insight into the design of photostable probes for biological applications (Raju et al., 2016).

Properties

IUPAC Name

5-phenyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)15-7-4-8-16(11-15)23-17-9-14(10-18(24)12-17)13-5-2-1-3-6-13/h1-8,11-12,14,23H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSXKROUNCILHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-phenylcyclohexane-1,3-dione (1.51 g, 8.04 mmol), 3-(trifluoromethyl)-aniline (1.00 mL, 1.29 g, 8.04 mmol), Ytterbium(III) trifluormethanesulfonate (25 mg, 40 μmol, 0.5 mol %) and N,N-dimethylformamide (2.5 mL) is stirred at room temperature over night. Methanol and water are added and the mixture is filtered. The precipitate is dissolved in a mixture of N,N-dimethylformamide, methanol and some drops of aqueous ammonia. Water is added and the precipitate is filtered. Yield: 1.51 g; ESI mass spectrum [M+H]+=332, Retention time HPLC: 1.09 min (Z003—001).
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1.51 g
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1 mL
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25 mg
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2.5 mL
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